[(2R,3R,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate

Catalog No.
S1543731
CAS No.
120085-63-4
M.F
C13H15NO7
M. Wt
297.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(2R,3R,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H...

CAS Number

120085-63-4

Product Name

[(2R,3R,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate

IUPAC Name

[(2R,3R,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate

Molecular Formula

C13H15NO7

Molecular Weight

297.26 g/mol

InChI

InChI=1S/C13H15NO7/c1-7(15)18-6-12-13(20-9(3)17)11(19-8(2)16)4-10(5-14)21-12/h4,11-13H,6H2,1-3H3/t11-,12-,13-/m1/s1

InChI Key

OPOUWJFXZRRHOV-UPJWGTAASA-N

SMILES

CC(=O)OCC1C(C(C=C(O1)C#N)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C=C(O1)C#N)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H](C=C(O1)C#N)OC(=O)C)OC(=O)C

Asymmetric Synthesis of (2R,3R,4R)-3-Hydroxy-4-Methyl-Propline

Specific Scientific Field: This research falls under the field of Organic Chemistry, specifically focusing on Asymmetric Synthesis.

Summary of the Application: The compound (2R,3R,4R)-3-hydroxy-4-methylproline, an antipode of the component of potent antifungal echinocandins, was synthesized from (S)-Garner aldehyde. This compound is considered to have potential therapeutic applications, particularly as an antifungal agent .

Methods of Application or Experimental Procedures: The key step in the synthesis process is the chromium(II) chloride-mediated coupling reactions with crotyl bromide, which gives homoallyl alcohols in a ratio of 83:17 .

Results or Outcomes: The synthesis process resulted in the efficient production of (2R,4R,4R)-3-hydroxy-4-methylproline, which is considered to have potential therapeutic applications .

Crystal Structure of Butyl (2R,3R,4R)-2,3,4-Triacetoxy-4-[(2R)-Oxotetrahydrofuran-2-Yl] Acetate

Specific Scientific Field: This research is in the field of Crystallography.

Summary of the Application: The crystal structure of the compound butyl (2R,3R,4R)-2,3,4-triacetoxy-4-[(2R)-oxotetrahydrofuran-2-yl] acetate was studied .

Molecular Weight of Similar Compounds

Specific Scientific Field: This research falls under the field of Chemical Physics and Physical Chemistry, specifically focusing on Molecular Weight Calculation.

Summary of the Application: The molecular weight of a similar compound, [(2R,3S,4R,5R,6S)-3,4-bis (acetyloxy)-6- { [ (2R,3S,4R,5R,6R)-4- (benzyloxy)-5- (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-6-methoxy-2- [ (triphenylmethoxy)methyl]oxan-3-yl]oxy}-5- (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxan-2-yl]methyl acetate, was calculated to be 1073.10114 g/mol .

Methods of Application or Experimental Procedures: The molecular weight is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms .

Results or Outcomes: The molecular weight of the similar compound was calculated to be 1073.10114 g/mol .

Chemical Structure of Similar Compounds

Specific Scientific Field: This research is in the field of Chemical Physics and Physical Chemistry, specifically focusing on Chemical Structure Analysis.

Summary of the Application: The chemical structure of a similar compound, [(2R,3R,4R,5R)-3,4-bis (acetyloxy)-5- {6-methyl-5,7-dioxo-3-phenyl-1H,5H,6H,7H-pyrimido [5,4-e] [1,2,4]triazin-1-yl}oxolan-2-yl]methyl acetate, was analyzed .

The compound [(2R,3R,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate, with the CAS number 120085-63-4, is a complex organic molecule characterized by its unique structural features. It possesses a molecular formula of C13H15NO7 and a molecular weight of approximately 297.26 g/mol. The compound contains multiple functional groups, including acetoxy and cyano groups, which contribute to its reactivity and potential biological activity .

The structure of this compound includes a dihydropyran ring, which is a common motif in various natural products and synthetic compounds. The diacetoxy substituents at positions 3 and 4 enhance the compound's solubility and reactivity, making it an interesting candidate for further chemical and biological studies .

Due to its functional groups. Notably, the acetoxy groups can be hydrolyzed under basic or acidic conditions, leading to the formation of the corresponding diol. Additionally, the cyano group can participate in nucleophilic addition reactions or be reduced to form amines or aldehydes. These transformations are essential for synthesizing derivatives that may exhibit enhanced biological activities or different physical properties.

Research indicates that [(2R,3R,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate exhibits notable biological activities. It has been shown to induce apoptosis in cancer cells through specific pathways, highlighting its potential as an anticancer agent. Furthermore, studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new therapeutic agents against bacterial infections .

The synthesis of [(2R,3R,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate typically involves several steps:

  • Formation of Dihydropyran Ring: Starting materials such as aldehydes or ketones can be reacted with appropriate reagents to form the dihydropyran structure.
  • Acetylation: The hydroxyl groups on the dihydropyran can be acetylated using acetic anhydride or acetyl chloride in the presence of a base.
  • Cyanation: The introduction of the cyano group can be achieved through nucleophilic substitution or other cyanation methods.
  • Methylation: Finally, methyl acetate can be used to introduce the methyl ester functionality at the appropriate position.

These methods allow for the controlled synthesis of the compound with specific stereochemistry and functional groups tailored for desired applications .

The applications of [(2R,3R,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate span various fields:

  • Pharmaceuticals: Due to its biological activities, it is being investigated for potential use in cancer therapy and as an antimicrobial agent.
  • Chemical Synthesis: The compound serves as an intermediate in synthesizing other complex organic molecules and stereoisomers.

Interaction studies involving this compound have focused on its mechanism of action against cancer cells and bacterial strains. Research has shown that it interacts with specific cellular pathways that lead to apoptosis in malignant cells. Additionally, preliminary studies suggest potential synergistic effects when combined with other therapeutic agents .

Several compounds share structural similarities with [(2R,3R,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
[(2R,3S,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetateSimilar dihydropyran structure; different stereochemistryInduces apoptosis; antibacterial properties
[(2R,3R)-5-acetoxy-6-cyano-tetrahydro-pyran]Contains a tetrahydropyran ring; fewer acetoxy groupsAntimicrobial activity
[(2S)-3-hydroxybutyric acid derivatives]Different backbone; contains hydroxy groupNeuroprotective effects

These compounds highlight the diversity within this structural class while emphasizing the unique characteristics of [(2R,3R,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate, particularly its specific stereochemistry and functional group arrangement that contribute to its distinct biological properties .

XLogP3

0.1

Dates

Modify: 2024-04-14

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